molecular formula C12H15Cl2NO B7844354 2-Chloro-N-(2-chloro-benzyl)-N-isopropyl-acetamide

2-Chloro-N-(2-chloro-benzyl)-N-isopropyl-acetamide

Cat. No.: B7844354
M. Wt: 260.16 g/mol
InChI Key: FRSFIWXNWOSYAO-UHFFFAOYSA-N
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Description

Contextual Significance within the Chloroacetamide Class

The chloroacetamide class of compounds is a significant group of chemicals, historically recognized for their extensive use as herbicides in agriculture to control annual grasses and broadleaf weeds. cambridge.orgnih.gov Their primary mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which disrupts cell division and expansion in susceptible plants. researchgate.net

Beyond their agricultural applications, chloroacetamides are recognized as soft electrophilic compounds. researchgate.netnih.gov This chemical characteristic allows them to form covalent bonds with nucleophiles like the thiol groups in cysteine residues of proteins, a reactivity that underpins both their biological activity and their toxicity. researchgate.netnih.gov The toxicity of monohalogenated acetamides has been shown to vary depending on the halogen, with the general trend being iodine > bromine > chlorine. researchgate.netnih.gov The N-substituted derivatives, such as the N-benzyl-N-isopropyl-chloroacetamides, represent modifications to the basic chloroacetamide structure, which can alter their physical properties, reactivity, and biological specificity.

Overview of Research Areas Pertaining to Halogenated Acetamide (B32628) Derivatives

Halogenated acetamide derivatives are a broad class of compounds that have attracted considerable interest in medicinal chemistry and materials science due to their diverse biological activities. The incorporation of halogen atoms can significantly influence a molecule's properties, including its lipophilicity and metabolic stability, often enhancing its pharmacological effects. nih.gov

Research has shown that these derivatives possess a wide spectrum of potential therapeutic applications. Various studies have reported their efficacy as:

Anti-inflammatory and Analgesic Agents nih.gov

Antimicrobial and Antifungal Agents nih.govijpsr.info

Anticonvulsant Agents nih.gov

Anticancer Agents nih.gov

Furthermore, the reactive nature of the chloroacetamide group makes these compounds useful as intermediates in the synthesis of more complex molecules. smolecule.comsmolecule.com The chlorine atom can undergo nucleophilic substitution, providing a convenient handle for introducing other functional groups. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-[(2-chlorophenyl)methyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c1-9(2)15(12(16)7-13)8-10-5-3-4-6-11(10)14/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSFIWXNWOSYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1Cl)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro N 2 Chloro Benzyl N Isopropyl Acetamide and Analogues

Precursor Selection and Rational Design for N-(2-chloro-benzyl)-N-isopropyl Amide Scaffold Synthesis

The rational design of the synthesis for the N-(2-chloro-benzyl)-N-isopropyl amide scaffold involves a convergent approach. The two key precursors are the secondary amine, N-(2-chloro-benzyl)-N-isopropylamine, and the acylating agent, 2-chloroacetyl chloride. This design allows for the independent synthesis and purification of the amine precursor before the final coupling step, which is crucial for achieving high purity in the final product.

The synthesis of the secondary amine precursor, N-(2-chloro-benzyl)-N-isopropylamine, is a critical initial step. The most common and direct method is the N-alkylation of a primary amine with an alkyl halide. This can be achieved through two primary pathways:

Alkylation of Isopropylamine (B41738): Reacting isopropylamine with 2-chlorobenzyl chloride. In this pathway, isopropylamine acts as the nucleophile. An excess of the amine or the presence of a base is typically required to neutralize the hydrochloric acid formed as a byproduct.

Alkylation of 2-Chlorobenzylamine (B130927): Reacting 2-chlorobenzylamine with an isopropyl halide, such as 2-bromopropane.

A greener alternative to using alkyl halides is the "borrowing hydrogen" methodology, which involves the N-alkylation of amines with alcohols. researchgate.net This process, often catalyzed by transition metal complexes, uses alcohols as alkylating agents and produces only water as a byproduct. organic-chemistry.org For this specific precursor, this would involve reacting 2-chlorobenzylamine with isopropanol (B130326) or isopropylamine with 2-chlorobenzyl alcohol.

Reductive amination provides another robust synthetic route. This method involves the reaction of 2-chlorobenzaldehyde (B119727) with isopropylamine in the presence of a reducing agent to form the secondary amine.

Table 1: Comparison of Synthetic Routes for N-(2-chloro-benzyl)-N-isopropylamine This table is interactive. Users can sort columns by clicking on the headers.

Synthetic Route Reactants Typical Catalyst/Reagent Advantages Disadvantages
N-Alkylation (Halide) Isopropylamine + 2-Chlorobenzyl chloride Base (e.g., K₂CO₃, Et₃N) High yield, well-established Use of potentially toxic alkyl halides, formation of salt byproduct
Reductive Amination Isopropylamine + 2-Chlorobenzaldehyde Reducing Agent (e.g., NaBH₃CN, H₂/Pd) Good control over selectivity Requires a separate reduction step
N-Alkylation (Alcohol) Isopropylamine + 2-Chlorobenzyl alcohol Transition Metal Catalyst (e.g., Ru, Ir) Atom economical, water is the only byproduct Requires specific catalysts, may need higher temperatures

The formation of the final amide product is achieved through the acylation of the secondary amine, N-(2-chloro-benzyl)-N-isopropylamine, with 2-chloroacetyl chloride. This is a classic example of a nucleophilic acyl substitution reaction. libretexts.org The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbonyl carbon of the highly reactive acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond.

The high reactivity of acyl chlorides makes this reaction rapid and generally high-yielding. dicp.ac.cn The reaction is typically exothermic and requires careful temperature control. A key aspect of this strategy is the inclusion of a base to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is generated during the reaction. If not neutralized, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Post-Synthesis Purification Techniques and Purity Assessment

Following the synthesis of 2-Chloro-N-(2-chloro-benzyl)-N-isopropyl-acetamide and its analogues, purification of the crude product is essential to remove unreacted starting materials, reagents, and by-products. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Commonly employed purification techniques for chloroacetamide derivatives include recrystallization and column chromatography. Recrystallization is a widely used method for purifying solid compounds. ijpsr.info The crude product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities dissolved in the solvent. For N-substituted chloroacetamides, ethanol (B145695) is often an effective solvent for recrystallization. ijpsr.infoekb.eg The process typically involves filtering the precipitated product, washing it with cold solvent, and drying it to obtain the pure compound. ijpsr.infogoogle.com

For compounds that are difficult to purify by recrystallization, or for separating mixtures of closely related analogues, column chromatography is a powerful alternative. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) as a mobile phase (solvent) moves through the column.

Once purified, a rigorous assessment of the compound's purity is crucial. A combination of analytical techniques is used to confirm the identity and establish the purity level of the final product. These methods provide both qualitative and quantitative information. nih.gov

Purity Assessment Methods:

Melting Point Determination: A sharp and well-defined melting point range is a primary indicator of a pure crystalline solid. Impurities typically cause a depression and broadening of the melting point range. ijpsr.info

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly sensitive methods for determining purity. nih.govnih.gov These techniques separate the target compound from any residual impurities, and the purity can be quantified by comparing the area of the product peak to the total area of all peaks in the chromatogram. researchgate.netresearchgate.net HPLC is particularly useful for non-volatile compounds, while GC, often coupled with a mass spectrometer (GC-MS), is suitable for volatile compounds and provides structural information about the components. ijpsr.inforesearchgate.netnih.gov

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the chemical structure of the synthesized molecule. nih.gov The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can also be used to accurately determine purity by integrating the signals of the compound against a certified internal standard. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the amide carbonyl (C=O) and C-N bonds, confirming the successful formation of the amide linkage. ijpsr.infonih.gov

Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring its mass-to-charge ratio, providing strong evidence for its identity. ijpsr.info

The following table summarizes the primary techniques used for the purification and purity assessment of chloroacetamide derivatives.

TechniquePurposeInformation Provided
RecrystallizationPurificationSeparates crystalline solid product from soluble impurities. ijpsr.info
Column ChromatographyPurificationSeparates components of a mixture based on differential adsorption.
Melting PointPurity AssessmentA sharp melting range indicates high purity. ijpsr.info
HPLC/GCPurity AssessmentQuantifies purity by separating the compound from impurities. nih.govnih.gov
NMR SpectroscopyStructure Elucidation & Purity AssessmentConfirms chemical structure and can quantify purity (qNMR). nih.gov
IR SpectroscopyStructure ConfirmationIdentifies characteristic functional groups in the molecule. ijpsr.info
Mass SpectrometryStructure ConfirmationDetermines the molecular weight of the compound. ijpsr.info

Sustainable Synthesis Approaches and Reagent Recycling

In modern organic synthesis, there is a strong emphasis on developing environmentally benign and efficient chemical processes, guided by the principles of green chemistry. sphinxsai.commdpi.com For the synthesis of this compound and its analogues, this involves exploring sustainable alternatives to traditional methods, focusing on reducing waste, avoiding hazardous reagents, and enabling the recycling of materials. researchgate.net

Traditional amide synthesis often involves the use of stoichiometric coupling reagents, which can be toxic and generate significant chemical waste. rsc.org Sustainable approaches aim to circumvent these issues. One such strategy is the use of catalysts that can be recovered and reused. For example, borate (B1201080) esters like B(OCH₂CF₃)₃ have been shown to be effective reagents for direct amidation, with the potential to recover and recycle the 2,2,2-trifluoroethanol (B45653) used in their preparation. acs.orgnih.gov Heterogeneous catalysts, such as Nafion-H, also offer a green alternative as they can be easily separated from the reaction mixture and reused. rsc.org

The N-alkylation step, crucial for introducing the N-benzyl and N-isopropyl groups in the target molecule's analogues, can also be made more sustainable. Conventional N-alkylation often uses stoichiometric amounts of alkyl halides, which can be hazardous. wikipedia.org Greener methods focus on using only catalytic amounts of alkyl halides or replacing them altogether with less toxic alkylating agents like alcohols, where the only by-product is water. rsc.orgwikipedia.orgresearchgate.net

Key principles of green chemistry applicable to the synthesis of these compounds include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. sphinxsai.com Methods that avoid stoichiometric activators or protecting groups generally have higher atom economy.

Use of Safer Solvents and Reagents: Whenever possible, hazardous solvents and reagents should be replaced with safer alternatives. Using water as a solvent, where feasible, is a prime example of this principle. mdpi.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts are used in small amounts and can, in principle, be recycled and reused indefinitely. rsc.orgrsc.org

Waste Reduction: Implementing strategies like one-pot synthesis or continuous flow processes can minimize waste generation. researchgate.net Recycling reaction mixtures and solvents further contributes to waste reduction. researchgate.net

The table below outlines several sustainable strategies and their application in the synthesis of amides like this compound.

Sustainable ApproachDescriptionExample/Application
Catalytic N-AlkylationUtilizing catalytic amounts of alkylating agents (e.g., alkyl halides) or using alcohols as alkylating agents. rsc.orgReduces the use of hazardous alkyl halides and generates water as the only by-product when using alcohols. researchgate.net
Use of Borate EstersEmploying borate esters for direct amidation, avoiding traditional coupling agents. acs.orgThe 2,2,2-trifluoroethanol used to prepare the B(OCH₂CF₃)₃ reagent can be recovered and recycled. nih.gov
Recyclable Heterogeneous CatalystsUsing solid-phase catalysts that can be easily filtered and reused.Nafion-H has been used as a recyclable catalyst in related syntheses. rsc.org
Avoiding Coupling ReagentsDeveloping methods that directly couple carboxylic acids and amines without stoichiometric activators. rsc.orgReduces chemical waste and avoids the use of often toxic or explosive coupling agents. rsc.org
Reaction Mixture RecyclingReusing the reaction solvent and excess reagents for subsequent batches. researchgate.netA continuous operation protocol where the product is precipitated and the filtrate is reused can drastically reduce waste. researchgate.net

By integrating these sustainable methodologies, the synthesis of this compound and its analogues can be performed more efficiently and with a significantly lower environmental impact.

Advanced Characterization and Structural Elucidation of 2 Chloro N 2 Chloro Benzyl N Isopropyl Acetamide

Spectroscopic Techniques for Comprehensive Structural Analysis

Spectroscopic methodologies are pivotal in determining the precise arrangement of atoms and functional groups within a molecule. For 2-Chloro-N-(2-chloro-benzyl)-N-isopropyl-acetamide, a multi-faceted approach provides a detailed structural portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The isopropyl group would exhibit a doublet for the six equivalent methyl protons and a septet for the methine proton. The methylene protons of the chloroacetamide moiety would appear as a singlet. The benzyl (B1604629) group protons would present as a multiplet in the aromatic region of the spectrum, with the chloro-substitution influencing their chemical shifts. The methylene protons of the benzyl group would also produce a singlet.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework. Key expected signals include those for the carbonyl carbon of the acetamide (B32628) group, the carbons of the 2-chlorobenzyl group, the isopropyl carbons, and the carbon of the chloroacetyl group. The presence of two chlorine atoms will have a notable effect on the chemical shifts of the adjacent carbon atoms. A hindered cis(E)-trans(Z) rotational equilibrium may be observed in solution due to the amide bond. scielo.br

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Functional Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Isopropyl CH₃ Doublet ~20
Isopropyl CH Septet ~50
COCH₂Cl Singlet ~40
Benzyl CH₂ Singlet ~55
Benzyl Aromatic CH Multiplet 127-135
Benzyl C-Cl - ~133

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides insights into the functional groups and vibrational modes of the molecule.

FT-IR Spectroscopy: The FT-IR spectrum is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group. Other significant peaks would include C-H stretching vibrations from the alkyl and aromatic groups, C-N stretching, and C-Cl stretching vibrations. scielo.br The region between 4000 cm⁻¹ and 400 cm⁻¹ is typically scanned to observe these characteristic absorptions. biointerfaceresearch.com

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-Cl stretching modes are expected to be prominent in the Raman spectrum. scielo.br The use of a laser excitation source, such as a Nd:YAG laser at 1064 nm, is common for acquiring FT-Raman spectra. scielo.br

Table 2: Predicted Vibrational Frequencies

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch 3100-3000 3100-3000
Aliphatic C-H Stretch 3000-2850 3000-2850
C=O Stretch (Amide) ~1650 ~1650
Aromatic C=C Stretch 1600-1450 1600-1450
C-N Stretch ~1250 ~1250

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound (C₁₂H₁₅Cl₂NO), the molecular ion peak would be observed, and its isotopic pattern, due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), would be characteristic. docbrown.infodocbrown.info

Common fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group and McLafferty rearrangement. The presence of the benzyl and chloroacetyl groups will lead to characteristic fragment ions. For instance, cleavage of the C-N bond can generate a stable tropylium ion or related benzyl fragments. miamioh.edu

Table 3: Predicted Mass Spectrometry Fragments

m/z Possible Fragment Ion
259/261/263 [M]⁺ (Molecular Ion)
125/127 [C₇H₆Cl]⁺ (Chlorobenzyl cation)
91 [C₇H₇]⁺ (Tropylium ion)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Organic molecules with chromophores, such as the aromatic ring and the carbonyl group in this compound, absorb UV or visible light to promote electrons to higher energy orbitals. slideshare.net

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of π → π* transitions associated with the benzene ring and n → π* transitions related to the carbonyl group. libretexts.org The presence of the chloro substituent on the benzyl ring may cause a slight shift in the absorption maxima. tanta.edu.eg Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the energy and oscillator strength of these electronic transitions. nih.gov

Table 4: Predicted UV-Vis Absorption Maxima

Electronic Transition Predicted Wavelength (λmax)
π → π* (Aromatic) ~260 nm

Computational Chemistry and Theoretical Studies

Theoretical calculations are invaluable for complementing experimental data and providing deeper insights into molecular structure and properties.

Density Functional Theory (DFT) for Geometric and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can be used to optimize the molecular geometry of this compound, providing accurate bond lengths and angles. biointerfaceresearch.com

Furthermore, DFT allows for the calculation of various electronic properties, such as the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between the HOMO and LUMO is an important parameter that influences the chemical reactivity and electronic transitions of the molecule. These calculations are often performed using basis sets like 6-311++G(d,p) to achieve a good balance between accuracy and computational cost. biointerfaceresearch.com

Table 5: List of Compounds Mentioned

Compound Name
This compound
N-(2-BroMo-benzyl)-2-chloro-N-isopropyl-acetaMide
N-benzyl-N-(furan-2-ylmethyl)acetamide
2-chloro-5-nitrobenzyl alcohol
2-chlorobenzonitrile
N-Benzyl-2-chloro-N-isopropyl-acetamide
2-Chloro-N-isopropyl-N-phenylacetamide
2-Chloro-N-benzylacetamide

Molecular Orbital Analysis (e.g., Natural Bond Orbital Analysis)

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a chemically intuitive picture of bonding and orbital interactions. wikipedia.org For this compound, NBO analysis, typically performed using Density Functional Theory (DFT) calculations, would elucidate the nature of its chemical bonds, lone pairs, and any significant intramolecular interactions.

The analysis involves the transformation of the complex, delocalized molecular orbitals into a set of localized "natural" orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO, which stabilizes the molecule.

For this compound, significant donor-acceptor interactions would be expected. For instance, the lone pairs on the oxygen and nitrogen atoms could act as donors, delocalizing electron density into the antibonding orbitals of adjacent sigma bonds. The delocalization of the nitrogen lone pair into the carbonyl (C=O) π* antibonding orbital is a classic feature of amides and is responsible for the partial double bond character of the C-N bond, leading to a planar amide group and rotational barriers. The magnitude of the stabilization energy (E(2)) associated with this interaction would provide a quantitative measure of the amide resonance.

Illustrative data from an NBO analysis for the amide group in a similar molecule is presented below:

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)E(j)-E(i) (a.u.)F(i,j) (a.u.)
LP (1) Nπ* (C=O)58.30.350.071

This table is illustrative and represents typical values for an amide system.

This analysis would also reveal hyperconjugative interactions involving the chloroalkyl and benzyl groups, shedding light on their electronic effects on the core acetamide structure. The natural atomic charges derived from the NBO analysis would further detail the charge distribution across the molecule, highlighting the electronegativity effects of the chlorine and oxygen atoms.

Electron Density Mapping (e.g., Electron Localization Function, Electrostatic Potential Surface)

Electron density mapping provides a visual representation of the electron distribution within a molecule, offering insights into chemical bonding and reactivity.

The Electron Localization Function (ELF) is a particularly insightful tool that maps the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org An ELF plot for this compound would reveal distinct regions of high electron localization, corresponding to core electrons, covalent bonds, and lone pairs. wikipedia.org For example, maxima in the ELF would be expected in the regions of the C-C, C-H, C-N, C=O, and C-Cl bonds, clearly visualizing the covalent framework of the molecule. Furthermore, distinct localization domains corresponding to the lone pairs on the oxygen and chlorine atoms would be visible. The shape and size of these basins provide a quantitative measure of the electron population in these regions.

The Electrostatic Potential Surface (ESP) maps the electrostatic potential onto the electron density surface of the molecule. nih.gov This provides a guide to the molecule's reactive sites, particularly for electrophilic and nucleophilic attack. The ESP surface of this compound would be characterized by regions of negative potential (typically colored red or yellow) and positive potential (colored blue). The most negative potential would be localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs, indicating its susceptibility to electrophilic attack. Regions of positive potential would likely be found around the hydrogen atoms, particularly those of the isopropyl and benzyl groups. This information is crucial for understanding how the molecule might interact with other polar molecules or ions.

An illustrative table of expected ESP values is provided below:

RegionApproximate ESP Value (kcal/mol)
Carbonyl Oxygen-45 to -60
Benzyl Ring (π-system)-15 to -25
Isopropyl Hydrogens+10 to +20

This table is illustrative and represents typical values for a molecule with similar functional groups.

Molecular Dynamics Simulations for Conformational Landscapes

Due to the presence of several rotatable single bonds, this compound can adopt a multitude of conformations. Molecular Dynamics (MD) simulations are a computational method used to explore the conformational landscape of a molecule by simulating the atomic motions over time. fu-berlin.de

An MD simulation would be initiated from an optimized geometry of the molecule. By solving Newton's equations of motion for all atoms in the system, the simulation tracks the trajectory of the molecule, revealing the accessible conformations and the transitions between them. These simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to account for environmental effects.

The analysis of the MD trajectory would provide a detailed understanding of the molecule's flexibility. Key dihedral angles, such as those around the C-N amide bond, the N-isopropyl bond, and the N-benzyl bond, would be monitored to identify the most stable conformers and the energy barriers for rotation. The results could be visualized as a Ramachandran-like plot, showing the preferred regions of conformational space. This analysis is critical for understanding the molecule's shape and how it might interact with biological targets or other molecules.

A hypothetical table summarizing the results of a conformational analysis is shown below:

Dihedral AngleStable Conformation(s) (degrees)Rotational Energy Barrier (kcal/mol)
C-C(O)-N-C(isopropyl)~180 (trans)15-20
C(O)-N-C(benzyl)-C(aryl)-60, 60, 1802-5

This table is illustrative and represents plausible values for a substituted amide.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

In the solid state, the properties of a molecular crystal are governed by the network of intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. scirp.org The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which delineates the region of space where the electron density of the molecule is dominant over the electron density of all other molecules in the crystal.

By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, it is possible to identify close intermolecular contacts, which are indicative of interactions such as hydrogen bonds and van der Waals forces. For this compound, which lacks strong hydrogen bond donors, the analysis would likely highlight the importance of weaker C-H···O and C-H···Cl interactions, as well as π-π stacking interactions between the benzyl rings of adjacent molecules.

The analysis also generates a 2D "fingerprint plot," which is a histogram of the distances from the Hirshfeld surface to the nearest atom inside and outside the surface. This plot provides a quantitative summary of the different types of intermolecular contacts. The percentage contribution of each type of contact to the total Hirshfeld surface area can be calculated, offering a clear picture of the packing forces in the crystal.

An illustrative breakdown of intermolecular contacts from a Hirshfeld surface analysis is provided in the following table:

Intermolecular ContactPercentage Contribution
H···H45-55%
C···H15-25%
O···H10-15%
Cl···H5-10%
C···C3-7%

This table is illustrative and represents a plausible distribution of contacts for a halogenated organic molecule.

Biological and Biochemical Research on 2 Chloro N 2 Chloro Benzyl N Isopropyl Acetamide

Investigations into Potential Biological Activities of Chloroacetamide Derivatives

The chloroacetamide functional group is a key component in a variety of biologically active molecules. Research into derivatives, including 2-Chloro-N-(2-chloro-benzyl)-N-isopropyl-acetamide, has revealed a range of potential applications stemming from their chemical reactivity and structural properties. These investigations have explored their efficacy as herbicides, antimicrobial agents, and antiproliferative compounds.

Chloroacetamide herbicides are widely used in agriculture for pre-emergence control of annual grass and broadleaf weeds. nih.govmdpi.com Their primary mode of action is the inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with more than 18 carbon atoms. researchgate.netnih.gov VLCFAs are essential components of cell membranes, cuticle waxes, and certain lipids, and their disruption can inhibit plant growth or cause embryonic mortality. researchgate.net

The herbicidal activity is rooted in the inhibition of the VLCFA elongase enzyme complex located in the endoplasmic reticulum. researchgate.net Specifically, chloroacetamides target and inhibit the condensing enzyme, 3-ketoacyl-CoA synthase (also known as VLCFA synthase), which catalyzes the first and rate-limiting step in the elongation cycle. researchgate.netorscience.runih.gov This inhibition is potent, with some chloroacetamides like metazachlor (B166288) achieving 50% inhibition of VLCFA formation at nanomolar concentrations (10 to 100 nM). nih.gov The inhibition process is believed to be irreversible, as the herbicide binds tightly to the synthase enzyme and cannot be displaced by the substrate, acyl-CoA. orscience.runih.gov The stereochemistry of the chloroacetamide molecule is crucial for its activity; for instance, only the (S)-enantiomers of chiral herbicides like metolachlor (B1676510) and dimethenamid (B1670659) are active inhibitors. orscience.runih.gov This targeted disruption of VLCFA synthesis leads to stunted growth and the failure of susceptible weed seedlings to emerge. researchgate.net

Table 1: Herbicidal Activity of Selected Chloroacetamide Derivatives

Compound Primary Mechanism of Action Target Weeds
Metazachlor Inhibition of VLCFA synthesis nih.govnih.gov Annual grasses and broadleaf weeds
Metolachlor Inhibition of VLCFA synthesis nih.gov Annual grasses and broadleaf weeds
Butachlor Inhibition of VLCFA synthesis nih.gov Annual grasses and broadleaf weeds

Derivatives of chloroacetamide have demonstrated significant potential as antimicrobial agents, with documented activity against a range of fungal and bacterial pathogens. nih.gov Studies have evaluated their efficacy against clinically relevant fungi, including Candida species, dermatophytes, Aspergillus flavus, and Fusarium species. mdpi.comnih.govnih.govbohrium.com

Several chloroacetamide derivatives have shown potent antifungal effects, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. mdpi.comnih.gov For example, certain derivatives were highly effective against dermatophytes with MICs ranging from 3.12 to 50 µg/mL and against Candida species with MICs of 25-50 µg/mL. mdpi.comnih.gov The compound N-(4-bromophenyl)-2-chloroacetamide (4-BFCA) was effective against multi-resistant Fusarium strains with MICs between 12.5 and 50 μg/mL, exhibiting a concentration-dependent fungicidal action. nih.gov Another derivative, 2-chloro-N-phenylacetamide, showed activity against Aspergillus flavus (MICs of 16-256 µg/mL) and fluconazole-resistant Candida spp. (MICs of 128-256 µg/mL). bohrium.comnih.gov The mechanism of antifungal action for some of these compounds does not involve complexation with ergosterol, suggesting they may act on other targets within the fungal cell membrane. mdpi.comnih.gov

In addition to antifungal properties, chloroacetamide derivatives have been evaluated for antibacterial activity. Studies have shown that some of these compounds are more active against Gram-positive bacteria, such as S. aureus, than against Gram-negative bacteria like E. coli.

Table 2: Antimicrobial Activity of Selected Chloroacetamide Derivatives

Derivative Target Organism Reported MIC (µg/mL)
Compounds 2, 3, 4 (unspecified structures) Candida species 25 - 50 mdpi.comnih.gov
Compounds 2, 3, 4 (unspecified structures) Dermatophytes 3.12 - 50 mdpi.comnih.gov
N-(4-bromophenyl)-2-chloroacetamide (4-BFCA) Fusarium spp. 12.5 - 50 nih.gov
2-chloro-N-phenylacetamide (A1Cl) Aspergillus flavus 16 - 256 bohrium.com
2-chloro-N-phenylacetamide (A1Cl) Candida spp. (fluconazole-resistant) 128 - 256 nih.gov

The chloroacetamide scaffold has been identified as a valuable "warhead" in the design of irreversible inhibitors targeting proteins involved in cancer progression. This has led to research into the antiproliferative activity of chloroacetamide derivatives against various cancer cell lines.

One notable example is the chloroacetamide derivative UPR1376, which was developed as an irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFR). This compound demonstrated potent anti-proliferative activity against the H1581 non-small-cell lung cancer (NSCLC) cell line, which harbors an amplification of the FGFR1 gene. UPR1376 inhibited the proliferation of H1581 cells with a half-maximal inhibitory concentration (IC₅₀) value lower than that of the reversible inhibitor BGJ398, while having less effect on cells with low FGFR1 expression. It was also effective in BGJ398-resistant cell clones, albeit at higher concentrations.

Other studies have explored the anticancer potential of different chloroacetamide derivatives. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were screened against the oestrogen receptor-positive human breast adenocarcinoma cell line (MCF7), with some compounds showing activity in the micromolar range.

Table 3: Antiproliferative Activity of Selected Chloroacetamide Derivatives

Compound Cell Line Target/Pathway IC₅₀
UPR1376 H1581 (Lung Cancer) FGFR1 < 55 nM
UPR1376 H1581R1 (BGJ398-Resistant) FGFR1 220 nM
UPR1376 H1581R2 (BGJ398-Resistant) FGFR1 312 nM
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide (d6) MCF7 (Breast Cancer) Not specified 38.0 µM

Enzymatic and Receptor Interaction Studies

The biological effects of chloroacetamide derivatives are fundamentally linked to their interactions with specific enzymes and cellular receptors. The electrophilic nature of the chloroacetamide moiety often facilitates covalent binding to target proteins, leading to irreversible inhibition.

Research into the binding of ligands to the peripheral benzodiazepine (B76468) receptor (PBR), now known as the translocator protein (18 kDa) or TSPO, has provided insights into the structural requirements for high-affinity binding. While not directly involving this compound, studies on structurally related isoquinolinecarboxamide (B1150383) derivatives, such as PK11195, have been crucial in mapping the PBR binding site.

These investigations have confirmed the essential role of the amide's carbonyl group as a primary pharmacophoric element for recognition and binding to the receptor. The specific orientation of this carbonyl moiety is critical, suggesting a directed hydrogen-bonding interaction within the binding pocket. Furthermore, quantitative structure-activity relationship (QSAR) models have highlighted the importance of short-range dispersive interactions in modulating binding affinity and stabilizing the ligand-receptor complex. Compounds unrelated to benzodiazepines, such as PK11195, have been shown to be potent inhibitors of ligand binding to PBR both in vitro and in vivo, demonstrating the feasibility of targeting this receptor with diverse chemical scaffolds.

The chloroacetamide group can function as a reactive electrophile, or "warhead," capable of forming a covalent bond with nucleophilic residues, such as cysteine, in the active site of an enzyme. researchgate.netbohrium.com This mechanism can lead to potent and often irreversible enzyme inhibition.

Proteasome Inhibition and Other Covalent Enzyme Interactions

While many established proteasome inhibitors belong to classes like peptide boronates or epoxyketones, the reactive nature of the chloroacetamide moiety makes it a candidate for designing covalent inhibitors for various enzymes. Chloroacetamides are generally considered to have high reactivity. bohrium.com This property has been exploited in the development of sulfopin, a selective covalent inhibitor of the enzyme Pin1, which plays a role in regulating protein function and has been implicated in cancer. bohrium.com Sulfopin contains a chloroacetamide electrophile that is crucial for its inhibitory activity. bohrium.com This demonstrates the potential of the chloroacetamide scaffold in designing targeted covalent inhibitors for enzymes beyond the traditional herbicide targets. The chlorofluoroacetamide (B1361830) (CFA) group has also been used as a cysteine-reactive warhead in the development of covalent inhibitors for the SARS-CoV-2 3C-like protease. researchgate.net

Dihydrofolate Reductase

Dihydrofolate reductase (DHFR) is a crucial enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key step in the synthesis of nucleotides and certain amino acids. researchgate.netnih.gov Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an important target for anticancer, antibacterial, and antiprotozoal drugs. researchgate.netnih.gov Well-known DHFR inhibitors include methotrexate (B535133) (anticancer) and trimethoprim (B1683648) (antibacterial). nih.gov These inhibitors are typically heterocyclic compounds, often containing a diaminopyrimidine motif, which mimic the natural substrate. researchgate.net While DHFR is a validated target for chemotherapy, extensive research specifically documenting chloroacetamide derivatives as direct inhibitors of this enzyme is not prominent in the current scientific literature. The established pharmacophore for DHFR inhibition generally relies on structural features distinct from the chloroacetamide scaffold. researchgate.netnih.govnih.gov

Environmental Chemistry and Fate of 2 Chloro N 2 Chloro Benzyl N Isopropyl Acetamide

Abiotic Transformation Pathways

Abiotic transformation processes, which are not mediated by living organisms, play a crucial role in the environmental degradation of organic compounds. For 2-Chloro-N-(2-chloro-benzyl)-N-isopropyl-acetamide, the primary abiotic pathways of concern would be photolytic degradation and hydrolysis.

Photolytic Degradation Mechanisms

General photolytic degradation mechanisms for chloroacetamide herbicides often involve the cleavage of the carbon-chlorine bond, which is typically the most labile bond in the molecule. This can lead to the formation of a dechlorinated radical intermediate, which can then undergo further reactions such as hydroxylation or cyclization. The presence of the chlorobenzyl group may also influence the photolytic process, potentially leading to additional reaction pathways involving the chlorinated aromatic ring. The rate and extent of photolytic degradation would be dependent on factors such as the intensity and wavelength of light, the presence of photosensitizing agents in the environment (e.g., dissolved organic matter), and the specific environmental matrix (e.g., surface water, soil).

Hydrolysis Kinetics under Environmental Conditions

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The amide linkage in this compound could be susceptible to hydrolysis, although amides are generally stable under neutral pH conditions. The rate of hydrolysis is highly dependent on pH and temperature.

Under acidic or alkaline conditions, the rate of hydrolysis of the amide bond is expected to increase. The chloroacetamide moiety can also undergo hydrolysis, leading to the substitution of the chlorine atom with a hydroxyl group. The specific kinetics of hydrolysis for this compound, including its half-life under various environmental pH and temperature conditions, have not been reported. For other chloroacetamide herbicides, hydrolysis rates can vary significantly, with half-lives ranging from a few days to several months depending on the specific molecular structure and environmental conditions.

Biotic Degradation and Biotransformation Studies

Biotic degradation, mediated by microorganisms, is often the primary mechanism for the dissipation of organic pollutants in the environment. The structure of this compound suggests that it would be susceptible to microbial attack.

Microbial Degradation Pathways in Soil and Aquatic Environments

While no studies have specifically investigated the microbial degradation of this compound, extensive research on other chloroacetamide herbicides provides insights into likely pathways. A common initial step in the microbial degradation of these compounds is N-dealkylation, where the N-isopropyl or N-(2-chloro-benzyl) group is cleaved from the nitrogen atom.

Another significant pathway is the enzymatic cleavage of the amide bond, leading to the formation of 2-chloro-N-isopropylamine and 2-chlorobenzyl alcohol or related compounds. The resulting intermediates would then be further metabolized by soil and aquatic microorganisms. The chloroacetamide moiety can also be a target for microbial enzymes, leading to dechlorination. The rate of microbial degradation would be influenced by a variety of environmental factors, including soil type, organic matter content, temperature, moisture, and the composition and activity of the microbial community.

Biotransformation in Biological Systems (e.g., Fish Biotransformation Half-Life)

Information on the biotransformation of this compound in biological systems such as fish is not available. In general, foreign compounds (xenobiotics) that are taken up by fish can be metabolized by various enzyme systems, primarily in the liver. The goal of these metabolic processes is to increase the water solubility of the compound to facilitate its excretion.

For a compound like this compound, biotransformation in fish could involve processes such as hydroxylation of the aromatic ring, dealkylation of the nitrogen substituents, and conjugation with endogenous molecules like glutathione (B108866) or glucuronic acid. The rate of biotransformation, often expressed as a half-life, is a critical parameter for assessing the potential for bioaccumulation. Without experimental data, it is not possible to provide a biotransformation half-life for this specific compound in fish.

Environmental Transport and Distribution Parameters

The environmental transport and distribution of a chemical are governed by its physical and chemical properties, such as its water solubility, vapor pressure, and its partitioning behavior between different environmental compartments (e.g., water, soil, air, and biota). Key parameters used to predict this behavior include the octanol-water partition coefficient (Kow) and the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Specific values for these parameters for this compound are not available in the literature. However, based on its structure, which includes a nonpolar isopropyl group and two chlorinated phenyl rings, the compound is expected to have a relatively low water solubility and a moderate to high octanol-water partition coefficient. This would suggest a tendency to sorb to organic matter in soil and sediment, which would reduce its mobility in the environment. A higher Koc value would indicate stronger binding to soil and less potential for leaching into groundwater. The potential for long-range atmospheric transport would depend on its vapor pressure, which is also not documented.

Soil Adsorption Coefficient (Koc)

No data is publicly available for the Soil Adsorption Coefficient (Koc) of this compound.

Table 1: Soil Adsorption Coefficient (Koc) of this compound

Parameter Value Source

Biodegradation Half-Life in Environmental Compartments

Specific data on the biodegradation half-life of this compound in soil, water, or other environmental compartments is not publicly available.

Table 2: Biodegradation Half-Life of this compound

Environmental Compartment Half-Life Conditions Source
Soil Data Not Available N/A N/A
Water Data Not Available N/A N/A

Atmospheric Hydroxylation Rate and Persistence

There is no publicly available information regarding the atmospheric hydroxylation rate constant or the resulting atmospheric half-life for this compound.

Table 3: Atmospheric Fate of this compound

Parameter Value Estimated Atmospheric Half-Life Source

Table of Compounds

Compound Name

Structure Activity Relationship Sar and Derivatization Strategies for 2 Chloro N 2 Chloro Benzyl N Isopropyl Acetamide Analogues

Systematic Structural Modifications of the Benzyl (B1604629), Isopropyl, and Acetamide (B32628) Moieties

The derivatization of 2-Chloro-N-(2-chloro-benzyl)-N-isopropyl-acetamide analogues focuses on three primary regions of the molecule: the substituted benzyl ring, the N-isopropyl group, and the chloroacetamide tail. Each of these can be modified to explore the chemical space and optimize biological activity.

Benzyl Moiety Modifications: The substitution pattern on the benzyl ring significantly influences the compound's properties, such as lipophilicity and electronic character, which in turn affect its interaction with biological targets. Research on related N-benzyl chloroacetamides has shown that the position and nature of substituents are critical. For instance, in some series of N-(substituted phenyl)-2-chloroacetamides, halogenated substituents at the para-position of the phenyl ring, such as in N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, have been associated with high lipophilicity, which may enhance passage through cell membranes. nih.govresearchgate.net Conversely, the introduction of bulky groups, such as additional chlorine atoms on the benzyl ring, can sometimes lead to a decrease in potency, suggesting that steric hindrance can play a negative role in the binding to a target site.

Isopropyl Moiety Modifications: The N-isopropyl group contributes to the steric bulk and lipophilicity around the amide nitrogen. Modifications in this position can influence the compound's conformational flexibility and its fit within a receptor's binding pocket. While specific systematic studies on the replacement of the isopropyl group in this compound are not extensively documented in the provided context, general principles of SAR suggest that varying the size and nature of this alkyl group (e.g., replacing it with smaller alkyl groups like ethyl or larger ones like cyclohexyl) would likely impact the compound's activity profile.

Acetamide Moiety Modifications: The chloroacetamide moiety is a key functional group, often acting as a reactive "warhead" that can form covalent bonds with biological nucleophiles. The chlorine atom is a good leaving group, facilitating reactions with thiol groups of cysteine residues in enzymes, for example. Modifications often involve replacing the chlorine with other halogens (e.g., bromine) or with different functional groups to modulate reactivity and selectivity. For instance, the reaction of the chloroacetamide with various nucleophiles, such as arylpiperazines or imidazole, leads to the formation of new derivatives with potentially different biological targets and activities.

Correlation of Structural Features with Biological and Biochemical Activity Profiles

The structural modifications of this compound analogues have been correlated with a range of biological activities, including herbicidal, antifungal, and antibacterial effects.

Herbicidal Activity: Chloroacetamides are a well-known class of herbicides that typically act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs). ekb.eg The herbicidal efficacy is sensitive to the substituents on the N-aryl or N-benzyl ring. For example, in a study of novel chloroacetamide derivatives, 2-Chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide and 2-Chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide were found to be potent herbicides. ekb.eg This suggests that multiple chlorine substitutions on the benzyl ring can be favorable for herbicidal action. The lipophilicity of the molecule is also a key determinant of its herbicidal activity, as it influences uptake and translocation within the plant. nih.gov

Antifungal and Antibacterial Activity: Several studies have demonstrated the antimicrobial potential of chloroacetamide derivatives. The biological activity of these compounds often varies with the position and nature of substituents on the aromatic ring. nih.govresearchgate.net For instance, N-(substituted phenyl)-2-chloroacetamides bearing halogenated para-substituents have shown high activity, which is attributed to their increased lipophilicity. nih.govresearchgate.net The antifungal activity of some chloroacetamides has been shown to be effective against various fungal species, with minimum inhibitory concentrations (MICs) varying based on the specific substitutions. scielo.brnih.gov

Below is an illustrative data table showing the effect of benzyl ring substitutions on the antimicrobial activity of a hypothetical series of 2-Chloro-N-(benzyl)-N-isopropyl-acetamide analogues, based on general trends observed in the literature.

Compound IDBenzyl SubstitutionMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. C. albicans
1 2-Chloro3264
2 4-Chloro1632
3 2,4-Dichloro1632
4 4-Fluoro1664
5 3-Bromo3264
6 Unsubstituted64128

This is a hypothetical data table created for illustrative purposes based on general SAR trends discussed in the provided search results.

Stereochemical Effects on Activity and Selectivity

Stereochemistry can play a crucial role in the biological activity of chloroacetamide analogues, particularly those with chiral centers. While this compound itself does not possess a chiral carbon, the introduction of chiral elements through derivatization can lead to stereoisomers with different biological activities.

In the broader class of chloroacetamide herbicides, stereoisomerism is a known factor influencing efficacy. For example, for the herbicide metolachlor (B1676510), which has a chiral center, the S-isomers are known to be the most herbicidally active. This highlights that the three-dimensional arrangement of the molecule is critical for its interaction with the target enzyme. The differential activity of stereoisomers is a common phenomenon in bioactive molecules, as biological receptors and enzymes are themselves chiral. Therefore, the synthesis and testing of individual stereoisomers of chiral analogues of this compound could lead to the development of more potent and selective agents.

Computational Approaches in SAR Elucidation and Predictive Modeling

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are valuable tools for understanding the SAR of this compound analogues and for designing new compounds with improved activity.

QSAR: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For N-(substituted phenyl)-2-chloroacetamides, QSAR analyses have been used to predict their antimicrobial potential. nih.govresearchgate.net These models often use molecular descriptors such as molecular weight, lipophilicity (logP), and topological polar surface area (TPSA) to correlate with biological activity. Such studies have confirmed that properties like high lipophilicity are often associated with enhanced antimicrobial activity. nih.govresearchgate.net

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This method can provide insights into the binding mode and interactions of this compound analogues with their target enzymes. For instance, docking studies of chloroacetamide herbicides have been used to investigate their binding to the active site of Very Long Chain Fatty Acid Synthase (VLCFAs), a key enzyme in their mode of action. ekb.eg These studies can help to explain the observed SAR and guide the design of new derivatives with improved binding affinity. Similarly, docking studies have been employed to explore the mechanism of antifungal activity of chloroacetamides, suggesting potential inhibition of enzymes like dihydrofolate reductase.

Future Research Trajectories and Broader Academic Implications

Emerging Research Applications and Potential

The potential applications for 2-Chloro-N-(2-chloro-benzyl)-N-isopropyl-acetamide and its analogs are expanding beyond their traditional use as herbicides. Researchers are now exploring their utility in medicine and materials science, driven by the unique chemical properties conferred by the chloroacetamide functional group.

One of the most promising areas of investigation is in the development of novel therapeutic agents. Chloroacetamide derivatives have shown potential as antifungal and anticancer agents. For instance, a recent study highlighted a chloroacetamide derivative as a potent candidate for treating fusariosis, a fungal infection that is often resistant to existing drugs. nih.gov The fungicidal action is thought to be concentration-dependent. nih.gov In the realm of oncology, novel chloroacetamide derivatives have been identified as irreversible inhibitors of Fibroblast Growth Factor Receptor (FGFR), which is implicated in certain types of lung cancer. nih.gov The chloroacetamide "warhead" on these molecules allows for the formation of a covalent bond with the target protein, leading to potent and sustained inhibition. nih.gov Given these findings, it is plausible that this compound could be investigated for similar activities, with its specific substitutions potentially offering unique selectivity and efficacy profiles.

Beyond medicine, the reactivity of the chloroacetyl group makes these compounds interesting candidates for materials science and synthetic chemistry. The chlorine atom can be readily displaced by nucleophiles, allowing for the synthesis of a wide range of derivatives with tailored properties. researchgate.net This reactivity could be harnessed to create new polymers, functional coatings, or as building blocks in the synthesis of more complex molecules.

Challenges and Opportunities in Chloroacetamide Research

Despite their potential, the study and application of chloroacetamides, including this compound, are not without challenges. A primary concern is their potential toxicity and environmental impact, stemming from their herbicidal activity. wikipedia.org The development of new chloroacetamide-based compounds must therefore prioritize high selectivity for their intended biological target to minimize off-target effects.

A significant opportunity lies in the rational design of new chloroacetamide derivatives with improved therapeutic indices and specific functionalities. The structural diversity of the amine and benzyl (B1604629) groups in this compound allows for extensive chemical modification to fine-tune its biological activity and physicochemical properties. For example, altering the substitution pattern on the aromatic ring can influence the compound's lipophilicity and electronic properties, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Another avenue for advancement is the development of more efficient and sustainable synthetic methods for these compounds. While established synthetic routes exist, there is always a need for greener chemistry approaches that reduce waste and improve safety.

Integration of Interdisciplinary Methodologies

To fully unlock the potential of this compound and related compounds, an integrated, interdisciplinary approach is essential. This involves the convergence of chemistry, biology, and computational science.

Computational Chemistry and Molecular Modeling: In silico methods are becoming increasingly indispensable in modern chemical research. researchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) can be employed to predict the biological activity and physicochemical properties of new chloroacetamide derivatives before they are synthesized. researchgate.net Molecular docking simulations can provide insights into how these molecules interact with their biological targets at the atomic level, guiding the design of more potent and selective compounds. tandfonline.com

Biochemical and Cellular Assays: High-throughput screening of chloroacetamide libraries against a panel of biological targets can rapidly identify new lead compounds for drug discovery. Detailed biochemical and cellular assays are then necessary to elucidate their mechanism of action and to assess their efficacy and selectivity.

Toxicological and Environmental Studies: A thorough evaluation of the toxicological profile and environmental fate of new chloroacetamide compounds is crucial for their safe and responsible development. This requires expertise in toxicology, environmental science, and analytical chemistry to assess their potential risks.

By embracing these interdisciplinary methodologies, researchers can navigate the challenges and capitalize on the opportunities presented by this compound and the broader class of chloroacetamides, paving the way for new discoveries and applications.

Q & A

Q. What are the key steps in synthesizing 2-Chloro-N-(2-chloro-benzyl)-N-isopropyl-acetamide, and how are reaction conditions optimized?

Synthesis typically involves alkylation and acylation steps. For example:

  • Step 1 : Reacting 2-chloro-benzylamine with chloroacetyl chloride in the presence of a base (e.g., NaOH) to form the chloroacetamide intermediate. Temperature control (0–5°C) is critical to manage exothermic reactions and minimize side products .
  • Step 2 : Introducing the isopropyl group via alkylation using isopropyl bromide or iodide under basic conditions (e.g., K₂CO₃). Solvent choice (e.g., DMF or THF) influences reaction efficiency .
  • Purification : Recrystallization or column chromatography is used to isolate the product, with purity confirmed by melting point analysis and HPLC .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Spectroscopic Techniques :
    • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1700 cm⁻¹, N–H at ~3300 cm⁻¹) .
    • NMR : ¹H NMR reveals substituent environments (e.g., aromatic protons at δ 7.2–7.5 ppm, isopropyl CH₃ at δ 1.2–1.4 ppm). ¹³C NMR confirms carbonyl (δ ~165–170 ppm) and quaternary carbons .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, which are critical for understanding solid-state reactivity .

Q. What solvents and purification methods are recommended for isolating this compound?

  • Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates, while non-polar solvents (e.g., hexane) aid in recrystallization .
  • Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) separates regioisomers. Recrystallization from ethanol/water mixtures improves yield (70–85%) .

Advanced Research Questions

Q. How do computational methods aid in predicting reaction pathways for derivatizing this compound?

Quantum mechanical calculations (e.g., DFT) model transition states and intermediates for substitution reactions. For example:

  • Nucleophilic Substitution : Calculations predict activation energies for replacing the chloro group with amines or thiols, guiding solvent and catalyst selection .
  • Reaction Optimization : Machine learning algorithms analyze experimental datasets to recommend optimal temperatures, catalysts, and stoichiometries .

Q. What substituent effects influence the compound’s reactivity in nucleophilic substitution reactions?

  • Electron-Withdrawing Groups (e.g., Cl on the benzyl ring): Increase electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles like amines .
  • Steric Hindrance : Bulky substituents (e.g., isopropyl) slow down substitution at the acetamide group. Kinetic studies using pseudo-first-order models quantify these effects .

Q. How can this compound be derivatized to produce bioactive analogs, and what analytical challenges arise?

  • Derivatization : React with primary amines (e.g., benzylamine) under reflux in toluene to form 2-aminoacetamides. Reaction progress is monitored by TLC .
  • Challenges : Byproducts (e.g., dimerization products) require advanced separation techniques like preparative HPLC. Mass spectrometry (HRMS) confirms molecular weights of derivatives .

Q. What role do hydrogen-bonding interactions play in the compound’s crystallization behavior?

In crystal structures, N–H···O=C hydrogen bonds between adjacent molecules create stable frameworks. These interactions affect solubility and melting points, as shown in differential scanning calorimetry (DSC) studies .

Q. How are competing reaction pathways (e.g., elimination vs. substitution) controlled during synthesis?

  • Base Selection : Weak bases (e.g., NaHCO₃) favor substitution, while strong bases (e.g., NaOH) promote elimination. Kinetic studies using GC-MS track product ratios .
  • Temperature : Lower temperatures (0–10°C) suppress elimination pathways, as shown in Arrhenius plots .

Q. What catalytic systems enhance the efficiency of substitution reactions involving this compound?

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves reactivity in biphasic systems (water/organic solvent) .
  • Metal Catalysts : Cu(I) or Pd(0) complexes enable cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl groups .

Q. How do isotopic labeling studies (e.g., ¹⁸O, ²H) clarify reaction mechanisms?

  • ¹⁸O Labeling : Tracks oxygen exchange in the carbonyl group during hydrolysis, confirming nucleophilic attack mechanisms .
  • ²H Labeling : Reveals deuterium kinetic isotope effects (KIE) in proton transfer steps, distinguishing between concerted and stepwise mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.